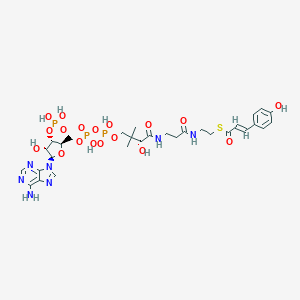

p-Coumaroyl-CoA

Description

Structure

2D Structure

Properties

IUPAC Name |

S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] (E)-3-(4-hydroxyphenyl)prop-2-enethioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H42N7O18P3S/c1-30(2,25(42)28(43)33-10-9-20(39)32-11-12-59-21(40)8-5-17-3-6-18(38)7-4-17)14-52-58(49,50)55-57(47,48)51-13-19-24(54-56(44,45)46)23(41)29(53-19)37-16-36-22-26(31)34-15-35-27(22)37/h3-8,15-16,19,23-25,29,38,41-42H,9-14H2,1-2H3,(H,32,39)(H,33,43)(H,47,48)(H,49,50)(H2,31,34,35)(H2,44,45,46)/b8-5+/t19-,23-,24-,25+,29-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMZOKBALNZWDKI-MATMFAIHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)C(C(=O)NCCC(=O)NCCSC(=O)C=CC4=CC=C(C=C4)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)[C@H](C(=O)NCCC(=O)NCCSC(=O)/C=C/C4=CC=C(C=C4)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H42N7O18P3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001028841 | |

| Record name | p-Coumaroyl-CoA | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001028841 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

913.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

119785-99-8 | |

| Record name | Coenzyme A, S-[(2E)-3-(4-hydroxyphenyl)-2-propenoate] | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=119785-99-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Coumaroyl-coenzyme A | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0119785998 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | p-Coumaroyl-CoA | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001028841 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | COUMAROYL-COA | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S9S49N6ER4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 4-Coumaroyl-CoA | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0060153 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

An In-depth Technical Guide to the p-Coumaroyl-CoA Biosynthesis Pathway in Plants

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

p-Coumaroyl-CoA stands as a critical precursor for a vast array of secondary metabolites in plants, including flavonoids, lignins, and stilbenes. These compounds are integral to plant development, defense mechanisms, and possess significant pharmacological value. The biosynthesis of this compound is orchestrated by the general phenylpropanoid pathway, a well-conserved metabolic route. This technical guide provides a comprehensive overview of the core enzymatic steps leading to this compound, detailing the enzymes involved, their kinetics, and the underlying regulatory networks. Furthermore, this guide furnishes detailed experimental protocols for the characterization of this pathway and presents quantitative data in a structured format to facilitate comparative analysis.

The Core Biosynthetic Pathway

The biosynthesis of this compound from L-phenylalanine is a three-step enzymatic cascade central to the phenylpropanoid pathway.[1][2] This process channels carbon from primary metabolism into a multitude of secondary metabolic routes.[2]

The key enzymes involved are:

-

Phenylalanine Ammonia-Lyase (PAL): Initiates the pathway by catalyzing the non-oxidative deamination of L-phenylalanine to trans-cinnamic acid.[2]

-

Cinnamate-4-Hydroxylase (C4H): A cytochrome P450 monooxygenase that hydroxylates trans-cinnamic acid to yield p-coumaric acid.[3]

-

4-Coumarate-CoA Ligase (4CL): Activates p-coumaric acid by ligating it to Coenzyme A, forming the final product, this compound.

Quantitative Data: Enzyme Kinetics

The efficiency of the this compound biosynthesis pathway is determined by the kinetic properties of its constituent enzymes. Below is a summary of reported kinetic parameters for PAL, C4H, and 4CL from various plant species.

Table 1: Kinetic Parameters of Phenylalanine Ammonia-Lyase (PAL)

| Plant Species | Substrate | Km (mM) | Vmax (µmol min-1) | kcat (s-1) | kcat/Km (M-1s-1) | Reference |

| Cistanche deserticola | L-Phenylalanine | 0.1013 | 4.858 | 3.36 | 33,168 | |

| Musa cavendishii | L-Phenylalanine | 1.45 | 0.15 | - | - | |

| Annona cherimola | L-Phenylalanine | 0.05 - 10 (biphasic) | - | - | - | |

| Rhodotorula aurantiaca | L-Phenylalanine | 1.75 | 3.01 units/mg | - | - |

Table 2: Kinetic Parameters of Cinnamate-4-Hydroxylase (C4H)

| Plant Species | Substrate | Apparent Km (µM) | Reference |

| Parsley (Petroselinum crispum) | Cinnamate | 5 | |

| Soybean (Glycine max) | trans-Cinnamic acid | 1 - 140 |

Table 3: Kinetic Parameters of 4-Coumarate-CoA Ligase (4CL)

| Plant Species | Substrate | Km (µM) | Vmax (pkat/µg protein) | Reference |

| Hybrid Poplar (Populus trichocarpa x P. deltoides) | 4-Coumaric acid | 80 | - | |

| Hybrid Poplar (Populus trichocarpa x P. deltoides) | Ferulic acid | 100 | - | |

| Loblolly Pine (Pinus taeda) | 4-Coumaric acid | 4 - 10 | - | |

| Arabidopsis thaliana (At4CL2) | 4-Coumaric acid | - | - |

Transcriptional Regulation of the Pathway

The expression of genes encoding PAL, C4H, and 4CL is tightly regulated at the transcriptional level, ensuring a coordinated response to developmental cues and environmental stimuli. A prominent family of transcription factors involved in this regulation is the MYB family.

MYB transcription factors can act as both activators and repressors of phenylpropanoid biosynthesis genes. For instance, in Arabidopsis, MYB20, MYB42, MYB43, and MYB85 have been shown to directly activate lignin (B12514952) biosynthesis genes, including PAL, C4H, and 4CL. Conversely, other MYB proteins, such as MYB4, can act as repressors of this pathway. The promoters of these biosynthetic genes contain specific cis-regulatory elements, such as AC elements, to which MYB factors bind.

Experimental Protocols

Phenylpropanoid Extraction from Plant Tissue

A general protocol for the extraction of phenylpropanoids is as follows:

-

Harvest and immediately freeze plant tissue in liquid nitrogen to quench metabolic activity.

-

Grind the frozen tissue to a fine powder using a mortar and pestle or a cryogenic grinder.

-

Extract the powdered tissue with a suitable solvent, such as 80% methanol, often with the addition of an antioxidant like ascorbic acid to prevent degradation.

-

Vortex the mixture thoroughly and incubate, for example, at 4°C with shaking.

-

Centrifuge the extract to pellet cell debris.

-

Collect the supernatant containing the phenylpropanoid compounds.

-

The extract can be further purified using solid-phase extraction (SPE) if necessary.

Enzyme Assays

This spectrophotometric assay measures the formation of trans-cinnamic acid from L-phenylalanine.

Materials:

-

Extraction Buffer (e.g., Tris-HCl buffer, pH 8.8, containing polyvinylpyrrolidone (B124986) and β-mercaptoethanol)

-

Substrate Solution (L-phenylalanine in extraction buffer)

-

Spectrophotometer capable of measuring absorbance at 290 nm

Procedure:

-

Homogenize plant tissue in ice-cold extraction buffer.

-

Centrifuge the homogenate at 4°C to obtain a crude enzyme extract (supernatant).

-

Prepare a reaction mixture containing the enzyme extract and Tris-HCl buffer.

-

Initiate the reaction by adding the L-phenylalanine substrate solution.

-

Incubate the reaction mixture at a specific temperature (e.g., 37°C) for a defined period (e.g., 30-60 minutes).

-

Stop the reaction by adding an acid, such as HCl.

-

Measure the absorbance of the reaction mixture at 290 nm, the wavelength at which trans-cinnamic acid has maximum absorbance.

-

Calculate PAL activity based on the change in absorbance and the molar extinction coefficient of trans-cinnamic acid.

This assay typically involves the use of radiolabeled substrate and analysis by HPLC.

Materials:

-

Microsome Isolation Buffer

-

Reaction Buffer (e.g., potassium phosphate (B84403) buffer, pH 7.5)

-

[14C]-Cinnamic acid

-

NADPH

-

HPLC system with a radioactivity detector

Procedure:

-

Isolate microsomes from plant tissue, as C4H is a membrane-bound enzyme.

-

Set up a reaction mixture containing the microsomal fraction, reaction buffer, and [14C]-cinnamic acid.

-

Start the reaction by adding NADPH.

-

Incubate at a controlled temperature (e.g., 30°C) for a specific time.

-

Stop the reaction, typically by acidification.

-

Extract the products with an organic solvent (e.g., ethyl acetate).

-

Analyze the extracted products by HPLC to separate [14C]-p-coumaric acid from the unreacted [14C]-cinnamic acid.

-

Quantify the amount of product formed using a radioactivity detector.

This spectrophotometric assay monitors the formation of the thioester bond in this compound.

Materials:

-

Enzyme Extraction Buffer

-

Reaction Buffer (e.g., Tris-HCl, pH 7.5)

-

p-Coumaric acid

-

ATP and MgCl2

-

Coenzyme A (CoA)

-

Spectrophotometer capable of measuring absorbance at 333 nm

Procedure:

-

Prepare a crude or purified enzyme extract.

-

Prepare a reaction mixture containing the enzyme, reaction buffer, p-coumaric acid, ATP, and MgCl2.

-

Initiate the reaction by adding CoA.

-

Monitor the increase in absorbance at 333 nm, which corresponds to the formation of this compound.

-

Calculate 4CL activity based on the rate of absorbance change and the molar extinction coefficient of this compound.

HPLC Analysis of this compound and Precursors

High-Performance Liquid Chromatography (HPLC) is a standard method for the separation and quantification of phenylpropanoids.

Typical HPLC System and Conditions:

-

Column: C18 reverse-phase column

-

Mobile Phase: A gradient of two solvents, typically an aqueous solution with a small amount of acid (e.g., formic acid or acetic acid) and an organic solvent (e.g., acetonitrile (B52724) or methanol).

-

Detection: Diode Array Detector (DAD) or UV detector set at wavelengths specific for the compounds of interest (e.g., ~311 nm for p-coumaric acid and this compound).

-

Quantification: Based on a standard curve generated from known concentrations of authentic standards.

Experimental Workflow for Pathway Analysis

A typical workflow for investigating the this compound biosynthesis pathway, for instance in a mutant background, involves a multi-tiered approach.

This integrated approach allows for a comprehensive understanding of how a genetic perturbation affects the entire pathway, from gene expression to enzyme activity and metabolite accumulation.

Conclusion

The biosynthesis of this compound is a fundamental process in plant secondary metabolism, providing the building blocks for a plethora of vital compounds. A thorough understanding of this pathway, its regulation, and the methodologies to study it are crucial for advancements in plant science, agriculture, and the development of novel pharmaceuticals. This technical guide serves as a foundational resource for professionals engaged in these fields, offering a detailed overview and practical protocols for the investigation of this pivotal metabolic route.

References

- 1. Transcriptional regulation of flavonol biosynthesis in plants - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Genome-wide characterization of PAL, C4H, and 4CL genes regulating the phenylpropanoid pathway in Vanilla planifolia - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Behind the Scenes: The Impact of Bioactive Phenylpropanoids on the Growth Phenotypes of Arabidopsis Lignin Mutants [frontiersin.org]

The Central Hub of Secondary Metabolism: A Technical Guide to the Function of p-Coumaroyl-CoA

Audience: Researchers, scientists, and drug development professionals.

Abstract: p-Coumaroyl-coenzyme A (p-Coumaroyl-CoA) stands as a critical branch-point metabolite in the intricate network of plant secondary metabolism. Positioned at the crossroads of the general phenylpropanoid pathway, it serves as the central precursor to a vast array of phenolic compounds, including flavonoids, monolignols, stilbenoids, and coumarins. These molecules are indispensable for plant survival, mediating processes from structural support and pigmentation to defense against biotic and abiotic stresses. For researchers and drug development professionals, understanding and manipulating the flux through this compound-dependent pathways offers profound opportunities for developing novel therapeutics, enhancing crop resilience, and engineering high-value natural products. This technical guide provides an in-depth exploration of the biosynthesis and diverse metabolic fates of this compound, supported by quantitative data, detailed experimental protocols, and pathway visualizations.

Biosynthesis of this compound: The General Phenylpropanoid Pathway

The formation of this compound is the culmination of the general phenylpropanoid pathway, which channels carbon from primary metabolism (L-phenylalanine) into the biosynthesis of thousands of specialized metabolites.[1][2] This foundational pathway involves a sequence of three key enzymatic reactions.

-

Phenylalanine Ammonia-Lyase (PAL): The pathway initiates with the non-oxidative deamination of L-phenylalanine to yield trans-cinnamic acid. This is the first committed step, directing metabolic flux from primary to secondary metabolism.[2]

-

Cinnamate 4-Hydroxylase (C4H): A cytochrome P450 monooxygenase, C4H, catalyzes the hydroxylation of trans-cinnamic acid to produce p-coumaric acid.[2]

-

4-Coumarate:CoA Ligase (4CL): The final step is the ATP-dependent activation of p-coumaric acid by 4-Coumarate:CoA Ligase (4CL), which attaches a coenzyme A moiety to form the high-energy thioester, this compound.[3] This activated molecule is now primed for entry into a multitude of downstream biosynthetic pathways.

Metabolic Fates of this compound: A Divergence of Pathways

This compound is the ultimate precursor for several major classes of secondary metabolites. The channeling of this intermediate into specific pathways is tightly regulated by the expression and substrate specificity of downstream enzymes.

Flavonoid Biosynthesis

The entry point into the vast flavonoid pathway is catalyzed by Chalcone (B49325) Synthase (CHS) , a type III polyketide synthase. CHS catalyzes the condensation of one molecule of this compound with three molecules of malonyl-CoA to form naringenin (B18129) chalcone. This chalcone is the precursor to all major flavonoid classes, including flavanones, flavones, flavonols, isoflavonoids, and anthocyanins, which function as pigments, antioxidants, and signaling molecules.

Lignin (B12514952) Biosynthesis

Lignin, a complex polymer essential for plant cell wall rigidity and water transport, is derived from monolignol precursors. The biosynthesis of these monolignols requires the conversion of this compound into various hydroxycinnamoyl-CoA esters. In a key pathway, this compound is converted to p-coumaroyl shikimate by Hydroxycinnamoyl-CoA:shikimate hydroxycinnamoyl transferase (HCT) . Subsequent enzymatic steps involving hydroxylation, methylation, and reduction lead to the formation of p-coumaryl, coniferyl, and sinapyl alcohols—the primary building blocks of lignin. In grasses, a specific enzyme, This compound:monolignol transferase (PMT) , directly acylates monolignols with p-coumarate from this compound, which are then incorporated into the lignin polymer.

Stilbenoid Biosynthesis

Stilbenoids, such as the well-known phytoalexin resveratrol, are synthesized by Stilbene (B7821643) Synthase (STS) . Similar to CHS, STS is a type III polyketide synthase that condenses one molecule of this compound with three molecules of malonyl-CoA. However, a different cyclization reaction results in the characteristic stilbene backbone. STS and CHS often compete for the same substrates, representing a key regulatory branch point.

Coumarin (B35378) Biosynthesis

Coumarins are a class of benzopyrone-containing compounds known for their diverse pharmacological activities. The formation of the simple coumarin, umbelliferone, involves the ortho-hydroxylation of this compound by This compound 2'-hydroxylase (C2'H) . The resulting intermediate undergoes spontaneous lactonization (ring closure) to form the coumarin skeleton.

Quantitative Data: Enzyme Kinetics

The distribution of this compound among competing pathways is largely determined by the kinetic properties of key enzymes. The Michaelis constant (Km) reflects the substrate concentration at which the enzyme reaches half of its maximum velocity, indicating substrate affinity. A lower Km generally signifies higher affinity.

| Enzyme | Substrate(s) | Organism | Km (µM) | Reference |

| 4CL | p-Coumaric acid | Arabidopsis thaliana (At4CL2) | 18 ± 2 | |

| 4CL | Caffeic acid | Arabidopsis thaliana (At4CL2) | 16 ± 1 | |

| CHS | This compound | Medicago sativa | 1.6 | |

| STS | This compound | Vitis vinifera | ~20 | |

| PMT | This compound | Oryza sativa (OsPMT) | 1.1 ± 0.1 | |

| PMT | Coniferyl alcohol | Oryza sativa (OsPMT) | 26 ± 2 |

Note: Kinetic values can vary significantly based on assay conditions, protein purification methods, and isoforms.

Experimental Protocols

Accurate investigation of this compound metabolism requires robust experimental methodologies. Below are foundational protocols for enzyme activity assays and metabolite quantification.

Protocol: 4-Coumarate:CoA Ligase (4CL) Enzyme Assay

This spectrophotometric assay measures the formation of this compound by monitoring the increase in absorbance at 333 nm.

Materials:

-

Potassium phosphate (B84403) buffer (50 mM, pH 7.0)

-

ATP solution (10 mM)

-

MgCl₂ solution (20 mM)

-

Coenzyme A (CoA) solution (1 mM)

-

p-Coumaric acid solution (1 mM in DMSO or ethanol)

-

Purified 4CL enzyme or crude protein extract

-

UV-Vis spectrophotometer with cuvettes

Procedure:

-

Prepare a master mix in a microcentrifuge tube containing:

-

850 µL Potassium phosphate buffer

-

50 µL ATP solution

-

50 µL MgCl₂ solution

-

20 µL CoA solution

-

-

Add a suitable amount of purified enzyme or protein extract to the master mix.

-

Transfer the mixture to a quartz cuvette and place it in the spectrophotometer.

-

Initiate the reaction by adding 30 µL of the p-coumaric acid solution. Mix immediately by inversion.

-

Monitor the increase in absorbance at 333 nm over 5-10 minutes. The rate of reaction is the linear slope of the absorbance vs. time plot.

-

Calculate enzyme activity using the molar extinction coefficient of this compound (ε₃₃₃ ≈ 21,000 M⁻¹cm⁻¹).

Protocol: Quantification of this compound by HPLC

This protocol outlines the extraction and analysis of this compound from plant tissue using High-Performance Liquid Chromatography (HPLC).

Materials:

-

Plant tissue (e.g., leaves, stems)

-

Liquid nitrogen

-

Extraction buffer (e.g., 50% methanol (B129727) with 0.1% formic acid)

-

Centrifuge (refrigerated)

-

Syringe filters (0.22 µm)

-

HPLC system with a C18 column and a UV-Vis or Diode Array Detector (DAD)

-

Mobile Phase A: Water with 0.1% formic acid

-

Mobile Phase B: Acetonitrile with 0.1% formic acid

-

This compound standard

Procedure:

-

Extraction:

-

Flash-freeze ~100 mg of plant tissue in liquid nitrogen.

-

Grind the frozen tissue to a fine powder using a mortar and pestle or a tissue homogenizer.

-

Add 1 mL of ice-cold extraction buffer to the powder. Vortex vigorously for 1 minute.

-

Sonicate the sample on ice for 10 minutes.

-

Centrifuge at >12,000 x g for 15 minutes at 4°C.

-

-

Sample Preparation:

-

Carefully collect the supernatant.

-

Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.

-

-

HPLC Analysis:

-

Equilibrate the C18 column with the starting mobile phase conditions (e.g., 95% A, 5% B).

-

Inject 10-20 µL of the filtered extract.

-

Run a gradient elution program to separate the metabolites. A typical gradient might be:

-

0-5 min: 5% B

-

5-25 min: Linear gradient from 5% to 60% B

-

25-30 min: Linear gradient to 95% B

-

30-35 min: Hold at 95% B

-

35-40 min: Return to 5% B and re-equilibrate.

-

-

Monitor the elution profile at a wavelength of 333 nm.

-

-

Quantification:

-

Identify the this compound peak by comparing its retention time to that of an authentic standard.

-

Generate a standard curve by injecting known concentrations of the this compound standard.

-

Calculate the concentration in the sample by integrating the peak area and comparing it to the standard curve.

-

Applications in Drug Development and Metabolic Engineering

The central role of this compound makes it a prime target for metabolic engineering and synthetic biology, with significant implications for drug development.

-

Production of High-Value Pharmaceuticals: Many flavonoids and stilbenoids derived from this compound, such as resveratrol, naringenin, and quercetin, exhibit potent antioxidant, anti-inflammatory, and anti-cancer properties. By engineering microbial hosts like E. coli or Saccharomyces cerevisiae with the necessary biosynthetic genes, it is possible to create sustainable and scalable platforms for producing these valuable compounds.

-

Enhancing Crop Traits: Modulating the flux of this compound can alter the lignin content and composition in crops. Downregulating genes in the lignin pathway can reduce cell wall recalcitrance, making biomass more easily digestible for biofuel production or as animal forage. Conversely, enhancing flux towards specific phytoalexins can improve a plant's natural resistance to pathogens.

-

Biosensor Development: The development of biosensors that respond to intracellular concentrations of this compound allows for dynamic regulation of metabolic pathways. These sensors can be used in high-throughput screening to identify enzymes with improved kinetics or to create feedback loops that optimize the production of a target molecule by balancing precursor supply and preventing the accumulation of toxic intermediates.

Conclusion

This compound is far more than a simple intermediate; it is the gatekeeper to a vast and functionally diverse chemical space within plant secondary metabolism. Its synthesis and subsequent conversion are controlled by a sophisticated enzymatic toolkit that dictates the production of molecules vital for both the plant and human health. A deep, technical understanding of the pathways it feeds, the enzymes that control its flux, and the methods to analyze its metabolism is fundamental for researchers seeking to harness the power of natural product biosynthesis for applications in medicine, agriculture, and biotechnology.

References

An In-depth Technical Guide on p-Coumaroyl-CoA as a Precursor for Flavonoid Biosynthesis

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Flavonoids represent a vast and diverse class of plant secondary metabolites with significant roles in plant physiology and immense potential for human health, including antioxidant, anti-inflammatory, and anti-cancer properties. The biosynthesis of all flavonoids originates from the general phenylpropanoid pathway, with p-Coumaroyl-CoA serving as the pivotal precursor. This technical guide provides a comprehensive overview of the biochemical journey from this compound to the major classes of flavonoids. It details the core enzymatic reactions, presents key quantitative data for the enzymes involved, outlines the complex regulatory networks governing the pathway, and provides detailed experimental protocols for researchers in the field.

The Phenylpropanoid Pathway: Synthesizing the Gateway Molecule

The journey to flavonoid synthesis begins with the general phenylpropanoid pathway, which converts the aromatic amino acid L-phenylalanine into this compound. This process involves three key enzymatic steps catalyzed by cytosolic enzymes, which are believed to form a multi-enzyme complex anchored to the endoplasmic reticulum.[1]

-

Phenylalanine Ammonia-Lyase (PAL): PAL catalyzes the first committed step, the deamination of phenylalanine to trans-cinnamic acid.[2] This is a rate-limiting step in the overall pathway.[3]

-

Cinnamate 4-Hydroxylase (C4H): This cytochrome P450 monooxygenase hydroxylates trans-cinnamic acid to produce p-coumaric acid.[2]

-

4-Coumarate:CoA Ligase (4CL): 4CL activates p-coumaric acid by ligating it with Coenzyme A to form the high-energy thioester, this compound.[2] This molecule stands at a critical metabolic branch-point, ready to be channeled into various biosynthetic pathways, including lignins, stilbenes, and, most notably, flavonoids.

The Core Flavonoid Pathway: From Precursor to Central Intermediate

The entry into the flavonoid biosynthetic pathway is marked by the condensation of one molecule of this compound with three molecules of malonyl-CoA. This reaction is the committed step for the entire flavonoid class.

Chalcone (B49325) Synthase (CHS): The Gatekeeper Enzyme

Chalcone Synthase (CHS), a type III polyketide synthase, is the first and key rate-limiting enzyme in flavonoid biosynthesis. It catalyzes a series of decarboxylation and condensation reactions to form a polyketide intermediate, which then undergoes intramolecular cyclization (a Claisen condensation) to produce the first flavonoid, naringenin (B18129) chalcone (specifically, 4,2′,4′,6′-tetrahydroxychalcone).

Chalcone Isomerase (CHI): Ring Formation

Naringenin chalcone rarely accumulates in plants as it is rapidly and stereospecifically isomerized by Chalcone Isomerase (CHI) to form the flavanone, (2S)-naringenin . Naringenin is the central precursor from which almost all major classes of flavonoids are derived. While this isomerization can occur spontaneously, CHI enhances the reaction rate by a factor of 10^7.

Branching Pathways: Diversification of the Flavonoid Scaffold

From the central intermediate naringenin, a series of hydroxylation, oxidation, and reduction reactions, catalyzed by distinct enzyme classes, leads to the vast array of flavonoid structures observed in nature.

-

Flavones: Synthesized from flavanones by Flavone Synthase (FNS).

-

Isoflavones: Primarily found in legumes, these are formed from flavanones via Isoflavone Synthase (IFS).

-

Flavonols and Anthocyanins: This major branch begins with the hydroxylation of naringenin by Flavanone 3-Hydroxylase (F3H) to produce dihydrokaempferol (B1209521) (a dihydroflavonol). Dihydroflavonols are then converted to flavonols (e.g., kaempferol, quercetin) by Flavonol Synthase (FLS) or are shunted towards anthocyanin production. The anthocyanin pathway involves Dihydroflavonol 4-Reductase (DFR), which reduces dihydroflavonols to leucoanthocyanidins, followed by Anthocyanidin Synthase (ANS), which oxidizes them to colored anthocyanidins.

Quantitative Data: Enzyme Kinetics

The efficiency and substrate preference of biosynthetic enzymes are critical determinants of the final flavonoid profile within a plant. The following tables summarize key kinetic parameters for enzymes in the core pathway.

Table 1: Kinetic Parameters of Chalcone Synthase (CHS)

| Enzyme Source | Substrate | K_m_ (μM) | V_max_ (pkat/mg) | Reference |

|---|---|---|---|---|

| Medicago sativa | This compound | 1.8 | 1084 | |

| Medicago sativa | Malonyl-CoA | 3.9 | 1084 | |

| Vitis vinifera | This compound | 1.7 | 1000 |

| Vitis vinifera | Malonyl-CoA | 35.0 | 1000 | |

Table 2: Kinetic Parameters of Dihydroflavonol 4-Reductase (DFR) from Fragaria x ananassa

| Enzyme Variant | Substrate | K_m_ (μM) | k_cat_ (s⁻¹) | k_cat_/K_m_ (s⁻¹μM⁻¹) | Reference |

|---|---|---|---|---|---|

| FaDFR1 | Dihydrokaempferol (DHK) | 1.5 ± 0.2 | 1.7 ± 0.0 | 1.13 | |

| FaDFR2 | Dihydroquercetin (DHQ) | 18.0 ± 1.0 | 0.8 ± 0.0 | 0.04 |

| FaDFR2 | Dihydromyricetin (DHM) | 49.0 ± 3.0 | 0.7 ± 0.0 | 0.01 | |

Regulation of Flavonoid Biosynthesis

The expression of flavonoid biosynthesis genes is tightly controlled at the transcriptional level, allowing for precise spatial and temporal accumulation of different flavonoid compounds. This regulation is primarily orchestrated by a ternary protein complex known as the MBW complex.

-

R2R3-MYB: A family of transcription factors that often provide specificity by binding to the promoters of target genes.

-

bHLH (basic Helix-Loop-Helix): Another family of transcription factors that dimerize with MYB proteins.

-

WDR (WD40-repeat proteins): Scaffold proteins that stabilize the interaction between MYB and bHLH factors, forming the active transcriptional complex.

This MBW complex then binds to the promoter regions of late biosynthetic genes (LBGs) like DFR and ANS to activate the production of anthocyanins and proanthocyanidins. Early biosynthetic genes (EBGs) like CHS and CHI are often regulated by a separate set of R2R3-MYB factors.

Experimental Protocols

Protocol for Total Protein Extraction from Plant Tissue for Enzyme Assays

This protocol is a general method for extracting soluble proteins while minimizing degradation from proteases and phenolic compounds.

Materials:

-

Fresh or frozen plant tissue

-

Liquid nitrogen

-

Pre-chilled mortar and pestle

-

Extraction Buffer: 50-100 mM Tris-HCl or potassium phosphate (B84403) buffer (pH 7.5-8.0), 10-20% (v/v) glycerol, 1-10 mM dithiothreitol (B142953) (DTT) or 14 mM β-mercaptoethanol, 1 mM Phenylmethylsulfonyl fluoride (B91410) (PMSF), and 1-2% (w/v) polyvinylpolypyrrolidone (PVPP).

-

Refrigerated centrifuge.

Procedure:

-

Weigh approximately 100-500 mg of plant tissue. If fresh, perform all steps at 4°C.

-

Freeze the tissue in liquid nitrogen.

-

Grind the frozen tissue to a very fine powder using the pre-chilled mortar and pestle. Ensure the sample remains frozen.

-

Transfer the powder to a pre-chilled tube and add 1-2 mL of ice-cold Extraction Buffer. The buffer-to-tissue ratio should be at least 3:1 (v/w).

-

Vortex vigorously for 1 minute to homogenize the sample.

-

Incubate on ice for 15-30 minutes with occasional vortexing.

-

Centrifuge the homogenate at 12,000-15,000 x g for 20 minutes at 4°C.

-

Carefully collect the supernatant, which contains the soluble protein extract. Avoid disturbing the pellet.

-

Use the supernatant immediately for enzyme assays or store at -80°C.

Spectrophotometric Assay for Chalcone Synthase (CHS) Activity

This assay measures the formation of naringenin chalcone, which has a distinct absorbance maximum. The method is adapted from established protocols.

Materials:

-

Soluble protein extract (from Protocol 6.1)

-

Assay Buffer: 100 mM potassium phosphate buffer (pH 7.0)

-

Substrate 1: 50 mM this compound in water

-

Substrate 2: 100 mM Malonyl-CoA in water

-

UV/Vis Spectrophotometer

Procedure:

-

Set up the reaction mixture in a 1 mL cuvette. Final volume is typically 250 µL.

-

Add 220 µL of Assay Buffer.

-

Add 10 µL of the protein extract.

-

Add 10 µL of Malonyl-CoA solution (final concentration: 4 µM).

-

Initiate the reaction by adding 10 µL of this compound solution (final concentration: 2 µM).

-

Immediately mix and monitor the increase in absorbance at ~370 nm (the λ_max_ for naringenin chalcone) for 5-10 minutes at 30°C.

-

Calculate the rate of reaction using the molar extinction coefficient of naringenin chalcone (ε ≈ 29,000 M⁻¹cm⁻¹). One unit of enzyme activity can be defined as the amount of enzyme that produces 1 nmol of product per minute.

General Protocol for HPLC Analysis of Flavonoids

High-Performance Liquid Chromatography (HPLC) coupled with a Diode Array Detector (DAD) or Mass Spectrometer (MS) is the standard method for separating and quantifying flavonoids.

Materials:

-

Plant extract (e.g., methanolic extract)

-

HPLC system with C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

-

Mobile Phase A: Water with 0.1% formic acid or phosphoric acid

-

Mobile Phase B: Acetonitrile or Methanol

-

Flavonoid standards (e.g., naringenin, quercetin)

Procedure:

-

Sample Preparation: Extract flavonoids from ~100 mg of dried plant powder using 80% methanol. Centrifuge to clarify the extract. Filter the supernatant through a 0.22 µm syringe filter before injection.

-

Standard Preparation: Prepare a stock solution of flavonoid standards (e.g., 1 mg/mL in methanol). Create a series of dilutions (e.g., 1 to 100 µg/mL) to generate a standard curve.

-

Chromatographic Conditions:

-

Column: C18 reverse-phase column.

-

Flow Rate: 0.8 - 1.0 mL/min.

-

Injection Volume: 10-20 µL.

-

Detection: DAD set to scan from 200-400 nm. Monitor specific wavelengths for different flavonoid classes (e.g., 280-290 nm for flavanones, ~370 nm for flavonols).

-

Gradient Elution (Example):

-

0-5 min: 10% B

-

5-35 min: Linear gradient from 10% to 50% B

-

35-40 min: Linear gradient from 50% to 80% B

-

40-45 min: Hold at 80% B

-

45-50 min: Return to 10% B and equilibrate.

-

-

-

Quantification: Identify flavonoids in the sample by comparing retention times with the prepared standards. Quantify the amount of each flavonoid by integrating the peak area and comparing it against the standard curve.

References

The Metabolic Crossroads: A Technical Guide to the Fate of p-Coumaroyl-CoA in Lignin Biosynthesis

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Lignin (B12514952), a complex aromatic polymer, is a critical component of the secondary cell walls of vascular plants, providing structural rigidity, hydrophobicity for water transport, and a defense barrier against pathogens. The biosynthesis of lignin is a complex and highly regulated process, drawing significant carbon flux from the general phenylpropanoid pathway. A pivotal branch point in this pathway is the activated thioester, p-Coumaroyl-CoA. Its metabolic fate determines the flow of precursors not only into lignin but also into a vast array of other secondary metabolites, including flavonoids and stilbenoids. Understanding the intricate enzymatic steps and regulatory mechanisms that govern the conversion of this compound to monolignols—the building blocks of lignin—is paramount for applications ranging from biofuel production and pulp and paper manufacturing to the development of novel therapeutics targeting plant-derived compounds. This technical guide provides a detailed overview of the core enzymatic reactions, presents key quantitative data, outlines experimental protocols for pathway analysis, and visualizes the complex relationships within the monolignol biosynthetic pathway.

Core Metabolic Pathway: From this compound to Monolignols

The conversion of this compound to the three canonical monolignols—p-coumaryl alcohol, coniferyl alcohol, and sinapyl alcohol—proceeds through a series of hydroxylation, methylation, and reduction steps. These monolignols, once synthesized, are transported to the cell wall where they are oxidized by peroxidases and laccases to form radicals, which then polymerize into the complex lignin structure. The pathway is not strictly linear but rather a metabolic grid with several branch points and potential alternative routes.[1][2]

The central pathway involves a series of key enzymes that channel this compound towards the synthesis of guaiacyl (G) and syringyl (S) lignin units, which, along with the p-hydroxyphenyl (H) units derived more directly from p-coumaryl alcohol, define the final composition of the polymer.

References

enzymes involved in the conversion of p-coumaric acid to p-Coumaroyl-CoA

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth examination of the enzymatic conversion of p-coumaric acid to p-coumaroyl-CoA, a critical activation step in the phenylpropanoid pathway. This pathway is central to the biosynthesis of thousands of specialized metabolites in plants, including flavonoids, lignins, and stilbenoids, many of which are of significant interest for their pharmaceutical and nutraceutical properties. Understanding the enzymes that catalyze this reaction is fundamental for metabolic engineering and the development of novel therapeutic agents.

Core Enzyme: 4-Coumarate-CoA Ligase (4CL)

The primary enzyme responsible for the conversion of p-coumaric acid to this compound is 4-coumarate-CoA ligase (4CL) (EC 6.2.1.12). This enzyme belongs to the family of adenylate-forming enzymes and catalyzes the ATP-dependent ligation of a carboxyl group with the thiol group of coenzyme A (CoA).

The reaction proceeds in two main steps:

-

Adenylation of the Carboxylate: The carboxylate group of p-coumaric acid attacks the α-phosphate of ATP, leading to the formation of a p-coumaroyl-AMP intermediate and the release of pyrophosphate (PPi).

-

Thioester Formation: Coenzyme A then acts as a nucleophile, attacking the p-coumaroyl-AMP intermediate. This results in the formation of the final product, this compound, and the release of AMP.

This activation of p-coumaric acid is a crucial entry point for this molecule into various downstream biosynthetic pathways. Different isoforms of 4CL exist in plants, often exhibiting distinct substrate specificities and expression patterns, which contributes to the metabolic diversity of the phenylpropanoid pathway.

Quantitative Data on 4CL Activity

The kinetic properties of 4CL enzymes have been characterized in a variety of plant species. These parameters are crucial for understanding the enzyme's efficiency and substrate preference. Below is a summary of reported kinetic data for 4CL from different plant sources with p-coumaric acid as the substrate.

| Enzyme Source | Isoform | Km (μM) for p-Coumaric Acid | Vmax (pkat/μg protein) | Optimal pH | Optimal Temperature (°C) |

| Marchantia paleacea | Mp4CL1 | 93.99[1] | - | 7.0[1] | 30[1] |

| Populus trichocarpa x P. deltoides | 4CL-9 | ~80[2] | 119.2[2] | - | - |

| Pinus taeda (Loblolly Pine) | - | 4-10 | - | 7.6 | - |

| Arabidopsis thaliana | At4CL2 | - | - | - | - |

Note: Kinetic values can vary depending on the specific assay conditions, including buffer composition and the concentrations of co-substrates (ATP and CoA). The Vmax values reported in different units have been standardized where possible.

Signaling Pathways and Logical Relationships

The following diagrams illustrate the enzymatic reaction and a typical experimental workflow for assessing 4CL activity.

References

- 1. Molecular cloning and functional analysis of 4-coumarate: CoA ligases from Marchantia paleacea and their roles in lignin and flavanone biosynthesis | PLOS One [journals.plos.org]

- 2. 4-Coumarate:Coenzyme A Ligase in Hybrid Poplar : Properties of Native Enzymes, cDNA Cloning, and Analysis of Recombinant Enzymes - PMC [pmc.ncbi.nlm.nih.gov]

The Regulation of p-Coumaroyl-CoA Pool Size in Plant Cells: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

p-Coumaroyl-CoA sits (B43327) at a critical metabolic juncture in plant cells, serving as the last common precursor for a vast array of phenylpropanoid-derived secondary metabolites, including flavonoids, lignins, stilbenes, and coumarins. The precise regulation of its intracellular pool size is paramount for controlling carbon flux into these diverse pathways, which are essential for plant growth, development, and adaptation to environmental stresses. This technical guide provides a comprehensive overview of the core mechanisms governing the this compound pool, including transcriptional control of its biosynthetic enzymes, feedback inhibition, and metabolic channeling. We present a compilation of quantitative data on enzyme kinetics and metabolite flux, detailed experimental protocols for key analytical techniques, and visual representations of the underlying biochemical and regulatory networks. This document is intended to be a valuable resource for researchers in plant biochemistry, metabolic engineering, and drug discovery seeking to understand and manipulate this pivotal metabolic node.

Introduction

The phenylpropanoid pathway is a major route of carbon flow from primary metabolism into a plethora of specialized metabolites in plants.[1] The central intermediate, this compound, is synthesized from the amino acid L-phenylalanine through a series of three enzymatic reactions catalyzed by phenylalanine ammonia-lyase (PAL), cinnamate-4-hydroxylase (C4H), and 4-coumarate:CoA ligase (4CL).[1][2] The pool size of this compound is tightly regulated to meet the cellular demands for the synthesis of various downstream products, which play crucial roles in plant defense, structural support, and signaling.[3][4] Understanding the intricate regulatory networks that control the biosynthesis and consumption of this compound is fundamental for efforts in metabolic engineering aimed at enhancing the production of valuable natural products or modifying plant biomass composition for biofuel applications.

The Biosynthetic Pathway of this compound

The formation of this compound from L-phenylalanine is a three-step process that constitutes the core of the general phenylpropanoid pathway.

-

Step 1: Phenylalanine Ammonia-Lyase (PAL) : PAL catalyzes the non-oxidative deamination of L-phenylalanine to trans-cinnamic acid. This is the first committed step of the phenylpropanoid pathway and a major regulatory point.

-

Step 2: Cinnamate-4-Hydroxylase (C4H) : C4H, a cytochrome P450 monooxygenase, hydroxylates trans-cinnamic acid at the para position to yield p-coumaric acid.

-

Step 3: 4-Coumarate:CoA Ligase (4CL) : 4CL activates p-coumaric acid by ligating it to Coenzyme A in an ATP-dependent reaction, forming this compound. This step is crucial as it prepares the activated thioester for entry into various downstream biosynthetic pathways.

Regulation of the this compound Pool

The cellular concentration of this compound is meticulously controlled through a multi-layered regulatory network that includes transcriptional regulation of biosynthetic genes, post-translational modifications of enzymes, feedback inhibition, and the formation of multi-enzyme complexes.

Transcriptional Regulation

The expression of the genes encoding PAL, C4H, and 4CL is highly regulated in response to a variety of developmental and environmental cues, such as light, wounding, and pathogen attack. This regulation is primarily mediated by the action of specific families of transcription factors that bind to cis-regulatory elements in the promoters of these genes.

-

MYB Transcription Factors: Members of the R2R3-MYB family are well-characterized regulators of the phenylpropanoid pathway. For example, in Populus, PtrMYB152 upregulates the expression of 4CL5, while PtoMYB216 activates C4H2 and 4CL5.

-

NAC Transcription Factors: NAC domain-containing proteins have also been shown to regulate the expression of phenylpropanoid biosynthesis genes. For instance, EjNAC1 in loquat can trans-activate the promoter of Ej4CL1.

-

Other Transcription Factors: Other transcription factor families, including AP2/ERF, bZIP, and WRKY, have also been implicated in the regulation of PAL, C4H, and 4CL gene expression in response to various stimuli.

Feedback Inhibition

The activity of enzymes in the phenylpropanoid pathway can be allosterically regulated by downstream products. This feedback inhibition provides a rapid mechanism to fine-tune metabolic flux in response to changing cellular needs. For instance, PAL activity can be inhibited by trans-cinnamic acid and other phenylpropanoid compounds. More specifically, a tomato 4CL was found to be strongly allosterically inhibited by naringenin, a downstream flavonoid. This suggests that the accumulation of specific end-products can signal back to regulate the entry of carbon into the pathway.

References

- 1. Molecular cloning and functional analysis of 4-coumarate: CoA ligases from Marchantia paleacea and their roles in lignin and flavanone biosynthesis | PLOS One [journals.plos.org]

- 2. researchgate.net [researchgate.net]

- 3. Phenylpropanoid Pathway Engineering: An Emerging Approach towards Plant Defense - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Phenylpropanoids metabolism: recent insight into stress tolerance and plant development cues - PMC [pmc.ncbi.nlm.nih.gov]

The Expanding Frontier of Plant-Derived Bioactives: A Technical Guide to the Discovery of Novel p-Coumaroyl-CoA Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

The intricate metabolic pathways of plants continue to be a rich source of novel bioactive compounds with significant potential for pharmaceutical and therapeutic applications. Among these, derivatives of p-Coumaroyl-CoA, a central intermediate in the phenylpropanoid pathway, are emerging as a promising class of molecules. These compounds, particularly the p-coumaroyl amides, exhibit a wide range of biological activities, including antioxidant, anti-inflammatory, and antimicrobial properties. This technical guide provides an in-depth overview of the discovery of novel this compound derivatives in plant extracts, focusing on quantitative data, detailed experimental protocols, and the underlying signaling pathways.

Biosynthesis of this compound Derivatives

The biosynthesis of p-coumaroyl amides originates from the phenylpropanoid pathway, where phenylalanine is converted to p-coumaric acid. This is then activated to its CoA thioester, this compound, by the enzyme 4-coumarate:CoA ligase (4CL). The final step involves the transfer of the p-coumaroyl group from this compound to a various amine acceptor molecule. This reaction is catalyzed by a diverse family of acyltransferases, most notably the BAHD (BEAT, AHCT, HCBT, and DAT) family of enzymes.[1] The diversity of the amine acceptors, which include amino acids, monoamines, and polyamines like putrescine, spermidine (B129725), and spermine, gives rise to the vast array of p-coumaroyl amides found in nature.[1]

Newly Discovered this compound Derivatives in Plant Extracts

Recent phytochemical investigations have led to the identification of a multitude of novel this compound derivatives. These discoveries have been largely facilitated by advancements in analytical techniques such as high-performance liquid chromatography (HPLC), high-resolution mass spectrometry (HRMS), and nuclear magnetic resonance (NMR) spectroscopy.[1][2]

Quantitative Data Summary

The following table summarizes the quantitative data available for some of the recently discovered and notable this compound derivatives in various plant extracts. It is important to note that the concentrations of these compounds can vary significantly based on the plant species, developmental stage, and environmental conditions.

| Derivative Name | Plant Source | Plant Part | Concentration/Yield | Analytical Method | Reference |

| N¹,N⁵,N¹⁰-(E)-tri-p-coumaroylspermidine | Carthamus tinctorius (Safflower) | Florets | 1.3 mg from 100 mg crude sample | HSCCC, HPLC | [3] |

| N¹(E)-N⁵-(Z)-N¹⁰-(E)-tri-p-coumaroylspermidine | Carthamus tinctorius (Safflower) | Florets | 4.4 mg from 100 mg crude sample | HSCCC, HPLC | |

| N¹(Z)-N⁵-(Z)-N¹⁰-(E)-tri-p-coumaroylspermidine | Carthamus tinctorius (Safflower) | Florets | 7.2 mg from 100 mg crude sample | HSCCC, HPLC | |

| N¹,N⁵,N¹⁰-(Z)-tri-p-coumaroylspermidine | Carthamus tinctorius (Safflower) | Florets | 11.5 mg from 100 mg crude sample | HSCCC, HPLC | |

| Oleraciamide E | Portulaca oleracea L. | - | Not specified | Spectroscopic analyses | |

| Hygarine | Hygroryza aristata | - | Not specified | Spectroscopic analyses | |

| Tribulusimide C | Tribulus terrestris | Fruits | Not specified | Spectroscopic analyses | |

| N¹,N¹⁰-Bis(p-coumaroyl)spermidine | Exochorda racemosa | Herbs | Not specified | Not specified | |

| N¹,N⁵-(Z)-N¹⁰-(E)-tri-p-coumaroylspermidine | Carthamus tinctorius (Safflower) | - | Potent SERT inhibitor | 1D & 2D-NMR | |

| p-Coumaroyl amides (compounds 38-41) | Carthamus tinctorius L. | Florets | 64.86 ± 0.41% of dried residues | HPLC |

Experimental Protocols

The successful isolation and characterization of novel this compound derivatives hinge on meticulous experimental procedures. The following protocols provide a detailed guide for key experiments.

Protocol 1: Extraction and Purification of p-Coumaroyl Amides

This protocol provides a general workflow for the extraction and purification of p-coumaroyl amides from plant material. Optimization may be required depending on the specific plant matrix and target compound.

1. Plant Material Preparation:

-

Collect fresh plant material and either use immediately, freeze-dry, or oven-dry at a low temperature (e.g., 40-50 °C) to inactivate degradative enzymes.

-

Grind the dried material into a fine powder using a mortar and pestle or a mechanical grinder.

2. Extraction:

-

Macerate the powdered plant material (e.g., 10 g) with an appropriate solvent. Common solvent systems include:

-

80% (v/v) aqueous methanol (B129727) with 0.1% formic acid.

-

75% ethanol.

-

-

Use a solid-to-solvent ratio of approximately 1:10 (w/v).

-

Facilitate extraction by using a vortex mixer and an ultrasonic bath for a defined period (e.g., 30-60 minutes).

-

Separate the extract from the solid residue by centrifugation or filtration.

-

Repeat the extraction process two to three times and combine the supernatants.

-

Concentrate the combined extract under reduced pressure using a rotary evaporator.

3. Purification using High-Speed Counter-Current Chromatography (HSCCC) (for targeted purification of spermidine derivatives):

-

Prepare a two-phase solvent system. A system composed of chloroform-methanol-water (1:1:1, v/v/v) has been successfully used for the separation of coumaroylspermidine isomers.

-

Dissolve the crude extract in the stationary phase of the solvent system.

-

Perform HSCCC separation with the upper phase as the mobile phase.

-

Collect fractions and monitor the separation using thin-layer chromatography (TLC) or HPLC.

-

Combine fractions containing the purified compounds and evaporate the solvent.

4. Purification using High-Performance Liquid Chromatography (HPLC):

-

Use a reversed-phase C18 column.

-

Employ a gradient elution system with solvents such as water (often with a small percentage of formic or acetic acid to improve peak shape) and acetonitrile (B52724) or methanol.

-

Monitor the elution profile using a diode-array detector (DAD) at the characteristic absorbance maxima of p-coumaroyl derivatives (around 310-330 nm).

-

Collect the peaks corresponding to the compounds of interest.

Protocol 2: Structural Elucidation by Mass Spectrometry and NMR

1. Mass Spectrometry (MS):

-

Utilize high-resolution mass spectrometry (HRMS) with electrospray ionization (ESI) to obtain accurate mass measurements of the purified compounds. This allows for the determination of the elemental composition.

-

Perform tandem MS (MS/MS) experiments to obtain fragmentation patterns, which can provide valuable structural information, particularly about the nature of the amine and acyl moieties.

2. Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Dissolve the purified compound in a suitable deuterated solvent (e.g., methanol-d₄, DMSO-d₆).

-

Acquire a series of 1D and 2D NMR spectra:

-

¹H NMR: Provides information on the number and chemical environment of protons. The amide proton region can be complex due to restricted rotation around the C-N bond.

-

¹³C NMR: Shows the number and types of carbon atoms.

-

COSY (Correlation Spectroscopy): Identifies proton-proton couplings within the same spin system.

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates protons to their directly attached carbons.

-

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds, which is crucial for connecting different structural fragments.

-

-

Analyze the spectral data to elucidate the complete chemical structure of the novel derivative.

Signaling Pathways and Biological Role

This compound derivatives, particularly the amides, are increasingly recognized for their role in plant defense against pathogens and herbivores. Their accumulation is often induced by stress signals, and they can act as phytoalexins, antimicrobial compounds produced by plants in response to infection. The biosynthesis of these compounds is tightly regulated by plant hormone signaling pathways, most notably the jasmonate and salicylate (B1505791) pathways.

Jasmonate Signaling Pathway and p-Coumaroyl Amide Biosynthesis

The jasmonate signaling pathway is a key regulator of plant defense responses against necrotrophic pathogens and chewing insects. Upon perception of a stress signal, the levels of the active form of jasmonic acid, jasmonoyl-isoleucine (JA-Ile), increase. JA-Ile then promotes the degradation of JAZ (Jasmonate ZIM-domain) repressor proteins, leading to the activation of transcription factors such as MYC2. These transcription factors can then upregulate the expression of genes involved in the biosynthesis of defense compounds, including the enzymes responsible for p-coumaroyl amide formation. For instance, exogenous application of methyl-JA has been shown to induce the accumulation of caffeoylputrescine (B580379) in tomato leaves by upregulating the expression of biosynthetic genes.

Salicylic (B10762653) Acid Signaling Pathway and Crosstalk

The salicylic acid (SA) signaling pathway is primarily involved in the defense against biotrophic pathogens. While the direct regulation of p-coumaroyl amide biosynthesis by SA is less characterized, there is significant crosstalk between the JA and SA signaling pathways. In some cases, these pathways can act antagonistically, while in others, they can work synergistically to fine-tune the plant's defense response. The accumulation of certain p-coumaroyl derivatives may be influenced by the balance between JA and SA signaling, which is often dependent on the specific pathogen or herbivore eliciting the response. Further research is needed to fully elucidate the intricate regulatory network governing the production of these compounds.

Experimental Workflow for Discovery and Characterization

The following diagram illustrates a comprehensive workflow for the discovery and characterization of novel this compound derivatives from plant extracts.

Conclusion and Future Perspectives

The discovery of novel this compound derivatives in plant extracts represents a vibrant and promising area of research. The structural diversity and biological activities of these compounds underscore their potential as lead molecules for the development of new drugs and therapeutic agents. The methodologies outlined in this guide provide a robust framework for the continued exploration of the plant kingdom's chemical diversity. Future research should focus on high-throughput screening methods to accelerate the discovery process, detailed investigations into the mechanisms of action of these novel derivatives, and metabolic engineering approaches to enhance their production in scalable biological systems. A deeper understanding of the intricate signaling networks that regulate their biosynthesis will be crucial for harnessing the full potential of these valuable natural products.

References

- 1. p-Coumaroyl Amides from the Plant Kingdom: A Comprehensive Review of Natural Sources, Biosynthesis, and Biological Activities | MDPI [mdpi.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Preparative separation and purification of four cis-trans isomers of coumaroylspermidine analogs from safflower by high-speed counter-current chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

The Central Role of p-Coumaroyl-CoA in Plant Defense: A Technical Guide

An In-depth Examination of a Key Metabolic Hub in Plant Immunity for Researchers, Scientists, and Drug Development Professionals

Introduction

In the intricate arms race between plants and pathogens, a vast arsenal (B13267) of chemical defenses is deployed. At the heart of this defense machinery lies the phenylpropanoid pathway, a metabolic route responsible for the biosynthesis of a diverse array of secondary metabolites. A critical intermediate in this pathway, p-Coumaroyl-CoA, serves as a pivotal branch-point, directing carbon flux towards the production of numerous compounds essential for plant immunity. This technical guide provides a comprehensive overview of the role of this compound in plant defense mechanisms, detailing its biosynthesis, its function as a precursor to key defense compounds, and the experimental methodologies used to study its dynamics.

Biosynthesis of this compound: The Phenylpropanoid Pathway

The journey to this compound begins with the aromatic amino acid L-phenylalanine, which enters the general phenylpropanoid pathway. This foundational pathway consists of three key enzymatic steps:

-

Phenylalanine Ammonia-Lyase (PAL): PAL catalyzes the deamination of L-phenylalanine to trans-cinnamic acid. This is the first committed step of the phenylpropanoid pathway.[1]

-

Cinnamate-4-hydroxylase (C4H): This cytochrome P450 monooxygenase hydroxylates trans-cinnamic acid to yield p-coumaric acid.[1][2]

-

4-Coumarate:CoA Ligase (4CL): 4CL then activates p-coumaric acid by ligating it to Coenzyme A, forming the high-energy thioester, this compound.[1][3]

This series of reactions is fundamental to providing the necessary precursor for a multitude of defense-related compounds. The expression and activity of PAL, C4H, and 4CL are often upregulated in response to pathogen attack, wounding, and other environmental stresses, highlighting their critical role in initiating the defense response.

This compound: A Precursor to Diverse Defense Compounds

This compound stands at a metabolic crossroads, from which several biosynthetic pathways diverge to produce a range of compounds with antimicrobial, structural, and signaling functions.

Flavonoids

Flavonoids are a large class of polyphenolic compounds that play crucial roles in plant defense, including acting as phytoalexins, antioxidants, and signaling molecules. The biosynthesis of flavonoids is initiated by the enzyme Chalcone Synthase (CHS) , which catalyzes the condensation of one molecule of this compound with three molecules of malonyl-CoA to form naringenin (B18129) chalcone. This is the first committed step in the flavonoid biosynthetic pathway. Subsequent enzymatic reactions lead to the vast diversity of flavonoid structures, including flavones, flavonols, anthocyanins, and isoflavonoids, many of which exhibit antimicrobial properties and accumulate at the site of infection.

Stilbenes

Stilbenes are a class of phenolic compounds that act as potent phytoalexins in a number of plant species. Their biosynthesis is catalyzed by Stilbene (B7821643) Synthase (STS) , which, similar to CHS, uses one molecule of this compound and three molecules of malonyl-CoA as substrates. The product of this reaction is resveratrol, a well-known stilbene with strong antimicrobial activity. The competitive nature of CHS and STS for the same substrates highlights a key regulatory point in the allocation of resources to different defense pathways.

References

The Evolutionary Tapestry of p-Coumaroyl-CoA Biosynthesis: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The p-Coumaroyl-CoA biosynthetic pathway stands as a critical juncture in the intricate web of plant secondary metabolism, serving as the primary gateway from primary metabolism to the vast array of phenylpropanoid compounds. These molecules are not only fundamental to plant survival, underpinning processes from structural support to defense, but also represent a rich source of pharmacologically active compounds. This technical guide provides a comprehensive exploration of the evolutionary conservation of this pivotal pathway, detailing the core enzymes, their kinetic properties, and the experimental methodologies used for their characterization. By presenting quantitative data in a structured format and offering detailed experimental protocols, this document aims to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical tools necessary to investigate and harness the potential of the this compound pathway.

Introduction: The Central Role of this compound

The biosynthesis of this compound from the aromatic amino acid L-phenylalanine is a fundamental process in higher plants, marking the entry point into the general phenylpropanoid pathway. This pathway gives rise to a multitude of essential secondary metabolites, including flavonoids, lignins, phytoalexins, and hormones.[1] The three key enzymes orchestrating this conversion are Phenylalanine Ammonia-Lyase (PAL), Cinnamate-4-hydroxylase (C4H), and 4-Coumarate-CoA Ligase (4CL).[2] The product, this compound, is a pivotal branch-point metabolite, its activated thioester bond priming it for a diverse range of downstream enzymatic modifications that lead to the vast chemical diversity observed in the plant kingdom.[2][3] Understanding the evolutionary pressures that have shaped this pathway and the functional characteristics of its constituent enzymes is paramount for applications in metabolic engineering, crop improvement, and the discovery of novel therapeutic agents.

Evolutionary Conservation of the Core Pathway Enzymes

The core enzymatic steps leading to this compound are remarkably conserved across the plant kingdom, a testament to their fundamental importance. However, the evolutionary history of the encoding genes reveals a fascinating story of horizontal gene transfer, gene duplication, and functional diversification.

Phenylalanine Ammonia-Lyase (PAL)

PAL catalyzes the first committed step in the phenylpropanoid pathway: the non-oxidative deamination of L-phenylalanine to trans-cinnamic acid.[1] This reaction represents a crucial link between primary and secondary metabolism.

Evolutionary Origins: Compelling evidence suggests that the ancestor of land plants acquired the gene for PAL through a horizontal gene transfer (HGT) event from soil bacteria or fungi. This acquisition is considered a key adaptation that enabled plants to colonize terrestrial environments by providing the machinery to synthesize UV-protective flavonoids and structural lignin (B12514952). In most plant species, PAL is encoded by a small multigene family, which has arisen through subsequent gene duplication events.

Phylogenetic Analysis: Phylogenetic studies of PAL genes reveal distinct clades that often correspond to major plant lineages, such as gymnosperms and angiosperms. Within angiosperms, further diversification is observed between monocots and eudicots. This expansion of the PAL gene family has likely contributed to the evolution of specialized functions and regulatory nuances in different tissues and in response to various environmental stimuli.

Cinnamate-4-hydroxylase (C4H)

C4H, a cytochrome P450-dependent monooxygenase, catalyzes the hydroxylation of trans-cinnamic acid to yield p-coumaric acid. This enzyme is typically anchored to the endoplasmic reticulum.

Evolutionary Conservation: C4H is a member of the CYP73 family of cytochrome P450 enzymes. The emergence of the CYP73 gene family is considered a foundational event in the development of the canonical plant phenylpropanoid pathway. The function of C4H is deeply conserved across embryophytes (land plants), with deficiencies in this enzyme leading to significant developmental abnormalities that can be rescued by the external application of its product, p-coumaric acid. Like PAL, C4H is often encoded by a small multigene family in various plant species, suggesting functional specialization of its isoforms.

4-Coumarate-CoA Ligase (4CL)

4CL catalyzes the final step in the core pathway: the ATP-dependent activation of p-coumaric acid to its corresponding CoA thioester, this compound. This enzyme is a key branch-point, as different 4CL isoforms can exhibit distinct substrate specificities, thereby channeling metabolic flux towards different downstream pathways, such as flavonoid or lignin biosynthesis.

Evolutionary Diversification: 4CL enzymes belong to a large superfamily of adenylate-forming enzymes. Phylogenetic analyses have classified plant 4CLs into distinct classes. Class I 4CLs are generally associated with lignin biosynthesis, while Class II enzymes are more closely linked to flavonoid production. The evolution of these distinct 4CL classes through gene duplication and subsequent functional divergence has been a critical factor in the diversification of phenylpropanoid metabolism across the plant kingdom. The substrate specificity of 4CL is determined by a "code" of amino acid residues within the substrate-binding pocket, and mutations in these residues can alter the enzyme's substrate preference.

Quantitative Data on Enzyme Kinetics

The following tables summarize key kinetic parameters for PAL, C4H, and 4CL from various plant and microbial sources, providing a basis for comparative analysis of their catalytic efficiencies and substrate preferences.

Table 1: Kinetic Parameters of Phenylalanine Ammonia-Lyase (PAL)

| Enzyme Source | Substrate | Km (mM) | Vmax (units) | kcat (s-1) | Reference |

| Trichosporon cutaneum | L-Phenylalanine | 5.0 ± 1.1 | - | - | |

| Trichosporon cutaneum | L-Tyrosine | 2.4 ± 0.6 | - | - | |

| Musa cavendishii (Banana) | L-Phenylalanine | - | - | - | |

| Musa cavendishii (Banana) | L-Tyrosine | - | - | - | |

| Petroselinum crispum | (E)-cinnamic acid | - | - | - | |

| Cyathobasis fruticulosa | L-Phenylalanine | - | - | - |

Note: Vmax units vary between studies and are presented as reported. A dash (-) indicates data not reported in the cited source.

Table 2: Kinetic Parameters of Cinnamate-4-hydroxylase (C4H)

| Enzyme Source | Substrate | Km (µM) | Vmax (nmol/min/mg protein) | kcat/Km (M-1s-1) | Reference |

| Glycine max (Soybean) - GmC4H2 | trans-Cinnamic acid | 6.438 ± 0.74 | 3.6 ± 0.15 | - | |

| Glycine max (Soybean) - GmC4H14 | trans-Cinnamic acid | 2.74 ± 0.18 | 56.38 ± 0.73 | - | |

| Glycine max (Soybean) - GmC4H20 | trans-Cinnamic acid | 3.83 ± 0.44 | 0.13 | - |

Note: A dash (-) indicates data not reported in the cited source.

Table 3: Kinetic Parameters of 4-Coumarate-CoA Ligase (4CL)

| Enzyme Source | Substrate | Km (µM) | Vmax (nkat/mg protein) | Reference |

| Morus atropurpurea (Mulberry) - Ma4CL3 | 4-Coumaric acid | 10.49 | 4.4 | |

| Arabidopsis thaliana - At4CL1 | 4-Coumaric acid | - | - | |

| Arabidopsis thaliana - At4CL1 | Ferulic acid | - | - | |

| Arabidopsis thaliana - At4CL2 | 4-Coumaric acid | - | - | |

| Arabidopsis thaliana - At4CL3 | 4-Coumaric acid | - | - | |

| Arabidopsis thaliana - At4CL4 | 4-Coumaric acid | - | - | |

| Arabidopsis thaliana - At4CL4 | Sinapic acid | - | - |

Note: A dash (-) indicates data not reported in the cited source.

Experimental Protocols

This section provides detailed methodologies for the key experiments used to study the this compound biosynthetic pathway.

Phenylalanine Ammonia-Lyase (PAL) Activity Assay

This spectrophotometric assay measures the formation of trans-cinnamic acid from L-phenylalanine.

Materials:

-

Extraction Buffer (e.g., 100 mM Tris-HCl, pH 8.8)

-

L-phenylalanine solution (e.g., 40 mM in extraction buffer)

-

4 M HCl (for stopping the reaction)

-

Spectrophotometer capable of measuring absorbance at 290 nm

-

Thermostatic water bath or incubator

Procedure:

-

Enzyme Extraction: Homogenize plant tissue in ice-cold extraction buffer. Centrifuge the homogenate at high speed (e.g., 10,000 x g) at 4°C to pellet cell debris. The supernatant contains the crude enzyme extract.

-

Reaction Mixture: In a microcentrifuge tube or cuvette, prepare the reaction mixture containing the enzyme extract and L-phenylalanine solution. A typical reaction volume is 1 mL.

-

Incubation: Incubate the reaction mixture at the optimal temperature for the enzyme (e.g., 37°C) for a defined period (e.g., 30 minutes).

-

Reaction Termination: Stop the reaction by adding a small volume of 4 M HCl.

-

Spectrophotometric Measurement: Measure the absorbance of the reaction mixture at 290 nm, the wavelength at which trans-cinnamic acid has its maximum absorbance.

-

Calculation: Calculate PAL activity based on the change in absorbance over time, using the molar extinction coefficient of trans-cinnamic acid. Activity is typically expressed as units per milligram of protein or per gram of fresh weight.

Cinnamate-4-hydroxylase (C4H) Microsomal Assay

This assay measures the conversion of trans-cinnamic acid to p-coumaric acid in a microsomal fraction.

Materials:

-

Microsome isolation buffer (e.g., phosphate (B84403) buffer, pH 7.4)

-

Resuspension buffer

-

trans-Cinnamic acid solution

-

NADPH solution

-

HPLC system with a UV detector

-

Reagents for quenching the reaction (e.g., acetonitrile)

Procedure:

-

Microsome Isolation: Homogenize plant tissue in isolation buffer and perform differential centrifugation to isolate the microsomal fraction. Resuspend the microsomal pellet in a suitable buffer.

-

Reaction Setup: In a reaction tube, combine the microsomal preparation, buffer, and trans-cinnamic acid.

-

Reaction Initiation: Initiate the reaction by adding NADPH. Incubate at 37°C with shaking.

-

Time-course Sampling: At specific time points (e.g., 0, 10, 20, 30, 60 minutes), withdraw an aliquot of the reaction mixture and immediately quench the reaction by adding a cold organic solvent like acetonitrile (B52724).

-

Sample Preparation: Centrifuge the quenched samples to pellet the precipitated proteins.

-

HPLC Analysis: Analyze the supernatant for the presence and quantity of p-coumaric acid using a reverse-phase HPLC system with UV detection.

4-Coumarate-CoA Ligase (4CL) Activity Assay

This spectrophotometric assay measures the formation of the CoA thioester of a hydroxycinnamic acid substrate.

Materials:

-

Reaction buffer (e.g., 50 mM NaH2PO4, pH 8.0)

-

Substrate solution (e.g., p-coumaric acid, caffeic acid, ferulic acid)

-

ATP solution

-

MgCl2 solution

-

Coenzyme A (CoA) solution

-

Purified recombinant 4CL protein or crude enzyme extract

-

Spectrophotometer capable of measuring absorbance in the UV range (e.g., 333 nm for this compound)

Procedure:

-

Reaction Mixture: In a cuvette, combine the reaction buffer, substrate, ATP, MgCl2, and the enzyme solution.

-

Reaction Initiation: Start the reaction by adding CoA.

-

Spectrophotometric Monitoring: Immediately monitor the increase in absorbance at the specific wavelength for the corresponding CoA ester (e.g., 333 nm for this compound). Record the absorbance change over a set period.

-

Calculation: Calculate the enzyme activity based on the rate of formation of the CoA ester, using its molar extinction coefficient.

Phylogenetic Analysis of Pathway Genes

This computational analysis elucidates the evolutionary relationships between genes encoding the pathway enzymes.

Methodology:

-

Sequence Retrieval: Obtain amino acid sequences of PAL, C4H, or 4CL from various species of interest from public databases like NCBI GenBank.

-

Multiple Sequence Alignment: Align the retrieved sequences using a multiple sequence alignment program such as ClustalW or MUSCLE.

-

Phylogenetic Tree Construction: Construct a phylogenetic tree from the alignment using methods such as Maximum Likelihood (ML) or Neighbor-Joining (NJ). Software like MEGA or RAxML can be used for this purpose.

-

Tree Visualization and Interpretation: Visualize the resulting tree using a program like FigTree. The branching patterns of the tree indicate the evolutionary relationships between the sequences.

HPLC Quantification of Phenylpropanoids

This chromatographic method is used to separate and quantify the intermediates and products of the this compound biosynthetic pathway.

General Protocol:

-